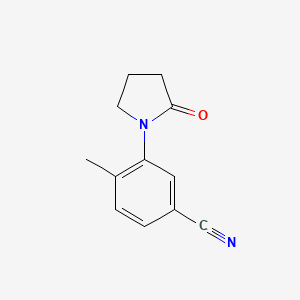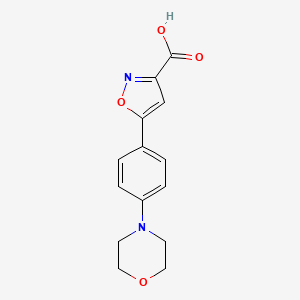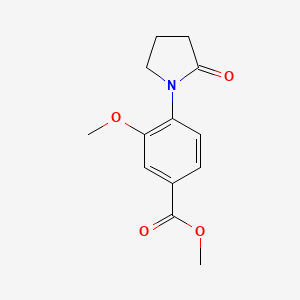![molecular formula C45H68N6O9 B13712121 [1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B13712121.png)
[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate” is a complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of pyrrolidine rings, the introduction of benzyl and methoxy groups, and the incorporation of dimethylamino and methylbutanoyl groups. Each step would require specific reagents and conditions, such as:
Formation of Pyrrolidine Rings: This could involve cyclization reactions using amines and carbonyl compounds.
Introduction of Benzyl and Methoxy Groups: These groups could be introduced through substitution reactions using benzyl halides and methoxy reagents.
Incorporation of Dimethylamino and Methylbutanoyl Groups: These groups could be added through acylation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential drug candidate for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets, such as enzymes or receptors. This could involve:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulating Receptor Activity: Altering signal transduction pathways.
類似化合物との比較
Similar Compounds
[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate: Similar compounds might include other pyrrolidine derivatives with benzyl, methoxy, and dimethylamino groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical properties. This could make it particularly useful for certain applications, such as drug development or chemical synthesis.
特性
IUPAC Name |
[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKSHSFQQRCAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
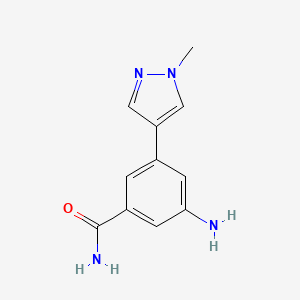
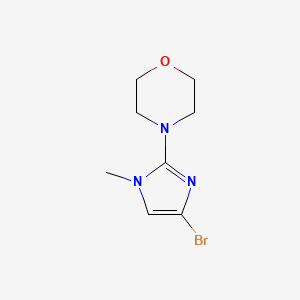
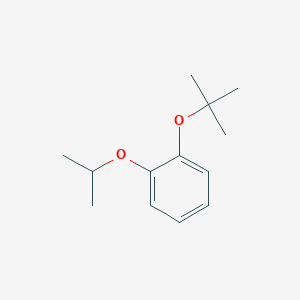
![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
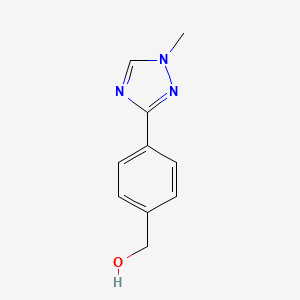
![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)
![cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)
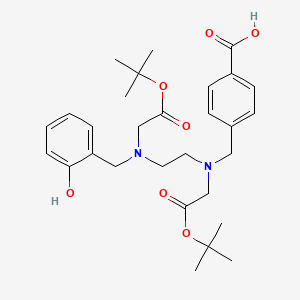
![Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13712101.png)
